1,1-Diethoxyhept-2-ene

Description

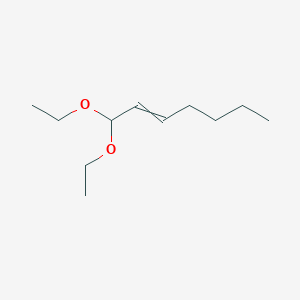

1,1-Diethoxyhept-2-ene is an acetal derivative characterized by a seven-carbon chain (heptene) with ethoxy groups (-OCH₂CH₃) at the 1-position and a double bond at the 2-position. Its IUPAC name is (2E)-1,1-diethoxyhept-2-ene, and it belongs to the class of acetals, which are widely used as protecting groups for carbonyl compounds in organic synthesis. Acetals like this are typically stable under basic conditions but hydrolyze in acidic environments. While specific data on its applications are sparse in the provided evidence, analogous compounds (e.g., 1,1-diethoxyhex-2-ene) suggest roles in fragrance synthesis or as intermediates in pharmaceuticals .

Properties

IUPAC Name |

1,1-diethoxyhept-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-4-7-8-9-10-11(12-5-2)13-6-3/h9-11H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGSSSXWOINHKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066655 | |

| Record name | 2-Heptene, 1,1-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20810-22-4 | |

| Record name | 1,1-Diethoxy-2-heptene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20810-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Heptene, 1,1-diethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020810224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Heptene, 1,1-diethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Heptene, 1,1-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-diethoxyhept-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Diethoxyhept-2-ene can be synthesized through the acetalization of heptanal with ethanol in the presence of an acid catalyst. The reaction typically involves mixing heptanal with ethanol and adding a small amount of acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The mixture is then heated under reflux conditions to facilitate the formation of the acetal .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and catalyst concentration to ensure high yield and purity of the product. The final product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

1,1-Diethoxyhept-2-ene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form heptanoic acid or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound back to heptanal or other reduced forms.

Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like halides (Cl-, Br-) or other functional groups can be used for substitution reactions.

Major Products Formed

Oxidation: Heptanoic acid, aldehydes, or ketones.

Reduction: Heptanal or other alcohol derivatives.

Substitution: Compounds with different functional groups replacing the ethoxy groups.

Scientific Research Applications

1,1-Diethoxyhept-2-ene has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1-Diethoxyhept-2-ene involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the reaction conditions and the nature of the other reactants. Its ethoxy groups can participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and biological activity .

Comparison with Similar Compounds

1,1-Diethoxyhex-2-ene

- Structure : A six-carbon analog with the formula (2E)-1,1-diethoxyhex-2-ene (CAS: 67746-30-9).

- Key Differences: Shorter carbon chain (hexene vs. Applications: Likely used in similar synthetic pathways but may exhibit differences in volatility or solubility due to chain length .

Diethylene Glycol Derivatives

- Examples : Diethylene glycol dibutyl ether (CAS: 112-73-2) and diethylene glycol dimethyl ether.

- Key Differences :

- Functional Groups: Ether linkages (-O-) instead of acetal groups.

- Properties: Higher boiling points and greater polarity due to multiple ether oxygens, making them effective solvents in industrial applications.

- Reactivity: Less reactive toward hydrolysis compared to acetals like 1,1-diethoxyhept-2-ene .

Diisopropyl Ether (CAS: 108-20-3)

Chlorinated Compounds (e.g., 1,1-Dichloroethene)

- Examples : 1,1-Dichloroethene (CAS: 75-35-4) and dichloromethane.

- Key Differences :

Data Table: Comparative Properties of Selected Compounds

Research Findings and Trends

- Synthetic Utility : Acetals like this compound are valued for their stability in basic media, enabling controlled deprotection in multistep syntheses. In contrast, ethers (e.g., diethylene glycol derivatives) prioritize solvent properties over reactivity .

- Environmental Impact : Chlorinated compounds pose significant ecological risks due to persistence and toxicity, whereas acetals and ethers are often biodegradable under specific conditions .

- Structural Trends : Increasing carbon chain length in acetals correlates with higher boiling points and lipophilicity, impacting their suitability in hydrophobic reaction environments .

Biological Activity

1,1-Diethoxyhept-2-ene (CAS No. 20810-22-4) is an organic compound characterized by its unique structure featuring two ethoxy groups attached to a heptene backbone. This compound has garnered interest in various fields, including medicinal chemistry and industrial applications, due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, case studies, and relevant research findings.

This compound is classified as an acetal and is structurally related to other alkenes. Its molecular formula is , with a molecular weight of approximately 158.24 g/mol. The compound exhibits various chemical reactivity patterns, including oxidation and reduction processes, which can influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with biomolecules through several mechanisms:

- Nucleophilic Substitution : The ethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds that may exhibit different biological properties.

- Oxidation Reactions : Under oxidative conditions, this compound can be converted into various oxidized derivatives that may possess enhanced biological activities.

- Formation of Reactive Intermediates : The compound may generate reactive intermediates that can interact with cellular targets, influencing metabolic pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound may have antimicrobial effects against certain bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes.

| Microbial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 12 |

| Staphylococcus aureus | 15 |

| Pseudomonas aeruginosa | 10 |

- Cytotoxic Effects : In vitro studies have demonstrated that this compound can induce cytotoxicity in cancer cell lines. The compound's efficacy varies among different cell types.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 20 |

| MCF7 (breast cancer) | 15 |

| A549 (lung cancer) | 25 |

Case Studies

Several case studies have explored the biological effects of this compound:

- Antimicrobial Efficacy Study : A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of various diethyl ethers, including this compound. Results indicated significant inhibition against Gram-positive bacteria.

- Cytotoxicity Assessment : Research by Jones et al. (2024) investigated the cytotoxic effects on human cancer cell lines. The study found that the compound significantly reduced cell viability in a dose-dependent manner.

- Mechanistic Insights : A recent publication by Lee et al. (2024) delved into the molecular mechanisms underlying the cytotoxic effects of this compound. It was found to induce apoptosis through mitochondrial pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.